molecular formula C9H7N5 B514870 2,4-Diaminoquinazoline-5-carbonitrile CAS No. 137553-45-8

2,4-Diaminoquinazoline-5-carbonitrile

Cat. No.: B514870
CAS No.: 137553-45-8
M. Wt: 185.19g/mol
InChI Key: VMYLCNPIDCQCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diaminoquinazoline-5-carbonitrile is a synthetically designed chemical scaffold based on the privileged 2,4-diaminoquinazoline core, a structure recognized for its diverse biological and pharmacological significance in scientific research. As a member of the quinazoline family, this compound is of high interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. The 2,4-diaminoquinazoline pharmacophore has been extensively identified as an effective inhibitor of Mycobacterium tuberculosis growth, making it a promising scaffold for anti-tuberculosis research . Furthermore, 2,4-diaminoquinazoline derivatives have been investigated as potent modulators of the innate immune system, specifically as agonists of Toll-Like Receptor 8 (TLR8) . TLR8 agonism can induce a T-helper 1 (Th1) immune response and the production of key cytokines such as IL-12, highlighting the potential of such compounds in immunology research, virology (e.g., for the study of HBV infections), and oncology . The carbonitrile substituent at the 5-position of the quinazoline ring may influence the compound's electronic properties, binding affinity, and metabolic stability, offering researchers a versatile building block for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137553-45-8

Molecular Formula

C9H7N5

Molecular Weight

185.19g/mol

IUPAC Name

2,4-diaminoquinazoline-5-carbonitrile

InChI

InChI=1S/C9H7N5/c10-4-5-2-1-3-6-7(5)8(11)14-9(12)13-6/h1-3H,(H4,11,12,13,14)

InChI Key

VMYLCNPIDCQCKG-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)N=C(N=C2N)N)C#N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(N=C2N)N)C#N

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2,4 Diaminoquinazoline 5 Carbonitrile Derivatives

Positional Substitution Effects on Biological Activity

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov

Influence of C-2 and C-4 Substitutions on Quinazoline Ring

The C-2 and C-4 positions of the quinazoline ring are critical for interaction with biological targets, and modifications at these sites significantly modulate activity.

The substituent at the C-4 position is a primary determinant of activity for many quinazoline-based inhibitors. For instance, a 4-anilino (an amine linked to a phenyl ring) group is a common pharmacophore for Epidermal Growth Factor Receptor (EGFR) inhibitors, and replacing this moiety often leads to a decrease in activity. mdpi.com In a series of anti-tubercular agents, a benzylic amine at the C-4 position was identified as a key determinant of potency. nih.gov The introduction of conformationally flexible groups, such as thiophene-2-ylmethanamine, at the C-4 position has also been shown to enhance antiproliferative activity in certain compounds. nih.gov

The C-2 position also plays a vital role. For anti-tubercular 2,4-diaminoquinazolines, a piperidine (B6355638) group at the C-2 position was found to be crucial for activity. nih.gov In contrast, for inhibitors of Poly (ADP-ribose) polymerase (PARP), electron-donating groups are preferred at the C-2 position over electron-withdrawing ones. nih.gov Studies have shown that an aryl amino moiety at C-2 combined with a simple alkyl amino chain at C-4 can produce compounds with significant antitumor activity. semanticscholar.org

PositionPreferred Substituent/MoietyTarget/ActivityReference
C-2 PiperidineAnti-tubercular nih.gov
Electron-Donating GroupsPARP Inhibition nih.gov
Aryl AminoAntitumor semanticscholar.org
C-4 AnilinoEGFR Inhibition mdpi.com
Benzylic AmineAnti-tubercular nih.gov
Thiophene-2-ylmethanamineAntiproliferative nih.gov
Alkyl AminoAntitumor semanticscholar.org

Impact of N-1 and N-3 Nitrogen Atoms on Activity Determinants

The two nitrogen atoms within the pyrimidine ring of the quinazoline core are not chemically equivalent, and their ability to participate in hydrogen bonding is fundamental to the interaction with many biological targets. nih.gov

Research on anti-tubercular 2,4-diaminoquinazolines has established that the N-1 atom is a key activity determinant, while the N-3 atom is not. nih.gov This was demonstrated by the finding that a 3-deaza analog, where the N-3 atom is replaced by a carbon, retained biological activity similar to the parent compound. nih.gov In the context of G9a inhibitors, the protonated N-1 atom of the quinazoline core forms a critical salt bridge with an aspartate residue (Asp1088) in the enzyme's binding pocket. nih.gov For PARP inhibitors, the N-1 position tolerates small alkyl or aromatic groups better than bulky substituents. nih.gov

Role of Substituents at Other Quinazoline Ring Positions (e.g., C-5, C-6, N-9)

Substitutions on the fused benzene ring of the quinazoline nucleus, particularly at positions C-5, C-6, and C-7, also play a significant role in modulating biological activity.

The C-5 position, bearing the carbonitrile (cyano) group in the parent compound, is important. The nitrile group itself is a valuable functional group in drug design, known to enhance binding affinity and improve pharmacokinetic properties. nih.gov

The C-6 and C-7 positions are frequently modified to enhance potency and selectivity.

EGFR Inhibitors: The general pharmacophore often involves substitution at the C-6 and/or C-7 positions. mdpi.com The introduction of electron-donating groups at these positions has been shown to increase the activity of some compounds. nih.gov

VEGFR Inhibitors: For Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, an electron-releasing group at the C-6 position enhances activity, while an aminoalkoxy group at the C-7 position increases it. mdpi.com

G9a Inhibitors: For the G9a histone methyltransferase inhibitor BIX-01294 and its analogs, the 6,7-dimethoxy substitution pattern is crucial for potent inhibitory activity. nih.gov Removing these methoxy (B1213986) groups results in a significant loss of activity. nih.gov

PositionSubstituent TypeEffect on ActivityTarget ClassReference
C-5 Nitrile GroupEnhances binding affinity, improves pharmacokineticsGeneral nih.gov
C-6 Electron-Releasing GroupEnhances activityVEGFR mdpi.com
Bulky SubstituentsIncrease potencyGeneral mdpi.com
Nitro GroupIncreases activityPARP nih.gov
C-7 Aminoalkoxy GroupIncreases activityVEGFR mdpi.com
C-6, C-7 Electron-Donating GroupsIncrease activityEGFR nih.gov
Dimethoxy GroupsCrucial for activityG9a nih.gov

Influence of Peripheral Moieties and Heterocyclic Fusions

The groups attached to the core 2,4-diaminoquinazoline structure, including aromatic rings and electron-withdrawing groups, are pivotal in defining the compound's interaction with its biological target.

Effects of Aromatic and Naphthyl Substituents on Inhibitory Potency

Aromatic and naphthyl groups are frequently incorporated into quinazoline derivatives, often attached at the C-4 position, to improve inhibitory potency. These large, lipophilic groups can engage in favorable hydrophobic and π–π stacking interactions within the target's binding site.

Studies have shown that attaching a lipophilic aromatic group to the 4-aminoaryl moiety increases activity. mdpi.com The introduction of stilbene (B7821643) groups (containing a C=C double bond between two phenyl rings) at the C-4 position can enhance both stability and lipophilicity. mdpi.com In antiproliferative assays, substitution of a hydrogen with a phenyl group at the C-4 position was found to increase activity against tested cancer cell lines. umich.edu Furthermore, naphthyl groups have also been shown to be well-tolerated substituents. researchgate.net

Impact of Halogenation and Other Electron-Withdrawing Groups

The electronic properties of substituents, particularly on peripheral aromatic rings, are a key factor in SAR. Halogenation and the inclusion of other electron-withdrawing groups (EWGs) often have a profound and positive impact on biological activity. nih.gov

For EGFR inhibitors, EWGs such as fluoro, chloro, and bromo on the 4-anilino ring are advantageous for antiproliferative activity. mdpi.com Specifically, compounds with a 3-chloro-4-fluoro-aniline substitution at C-4 demonstrated strong activity. mdpi.com The presence of two EWGs on a terminal benzene ring led to higher inhibitory activity against both EGFR and VEGFR2. nih.gov In one study, trifluoromethyl and fluoro groups on a stilbene substituent were found to improve antitumor activity. mdpi.com Similarly, small EWGs like nitro and nitrile groups have been associated with potent activity in various quinazoline series. acs.org

However, the effect is target-dependent. In the case of certain PARP inhibitors, electron-donating groups at the C-2 position were found to be more favorable for activity than EWGs. nih.gov

Substituent TypePositionEffect on ActivityTarget ClassReference
Halogens (F, Cl, Br) 4-Anilino RingAdvantageousEGFR/Antiproliferative mdpi.com
Trifluoromethyl (-CF3) Peripheral StilbeneImproves activityAntitumor mdpi.com
Nitrile (-CN) Peripheral RingPotent activity4(3H)-Quinazolinones acs.org
Two EWGs Terminal Benzene RingElevated inhibitory activityEGFR/VEGFR2 nih.gov

Significance of the 2,4-Diaminoquinazoline Core Integrity vs. Scaffold Hopping (e.g., to Pyrimidine Core)

The 2,4-diaminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds, including several approved kinase inhibitors. researchgate.netumich.edu Its rigid structure and ability to form key hydrogen bond interactions with target proteins contribute to its success. However, the exploration of bioisosteric replacements, such as swapping the quinazoline core for a pyrimidine core in a strategy known as scaffold hopping, is a common approach in drug discovery to modulate properties like potency, selectivity, and pharmacokinetics. rsc.org

While direct comparative studies of scaffold hopping from a 2,4-diaminoquinazoline-5-carbonitrile to a corresponding 2,4-diaminopyrimidine (B92962) derivative are not extensively detailed in publicly available literature, the rationale for such a modification is well-founded in medicinal chemistry principles. Both quinazoline and pyrimidine cores can serve as hinge-binding motifs in kinase inhibitors, mimicking the adenine (B156593) base of ATP. rsc.orgresearchgate.net

A notable example of a successful scaffold hop to a 2,4-diaminoquinazoline core involved the development of potent p21-activated kinase 4 (PAK4) inhibitors. Researchers initiated their investigation with a triazine-based inhibitor, KY04031, which exhibited a moderate PAK4 inhibitory activity (IC₅₀ = 0.790 μM). By replacing the triazine core with a 2,4-diaminoquinazoline scaffold, they identified compound 9d , which demonstrated a significantly enhanced potency with an IC₅₀ of 0.033 μM. nih.govnih.gov This highlights the potential of the 2,4-diaminoquinazoline core to optimize interactions within the kinase active site.

Conversely, extensive research has been conducted on 2,4-diaminopyrimidine derivatives as potent inhibitors of various kinases, such as c-Met and c-jun N-terminal kinase (JNK). rsc.orgnih.gov These studies underscore the viability of the 2,4-diaminopyrimidine scaffold as a pharmacologically active core. The choice between a quinazoline and a pyrimidine core often depends on the specific therapeutic target and the desired pharmacological profile. For instance, in the development of inhibitors for Mycobacterium tuberculosis dihydrofolate reductase (mt-DHFR), a 2,4-diaminopyrimidine core was specifically chosen to exploit a glycerol (B35011) binding site present in the microbial enzyme but not in the human counterpart, aiming for improved selectivity.

The decision to maintain the 2,4-diaminoquinazoline core or to explore a pyrimidine alternative would be driven by the need to fine-tune biological activity, selectivity against related targets (e.g., other kinases), and drug-like properties such as solubility and metabolic stability.

Table 1: Comparison of Core Scaffolds in Kinase Inhibitors

ScaffoldExample ApplicationKey Findings
2,4-Diaminoquinazoline PAK4 InhibitionScaffold hop from triazine to 2,4-diaminoquinazoline led to a significant increase in potency (Compound 9d , IC₅₀ = 0.033 μM). nih.govnih.gov
2,4-Diaminopyrimidine c-jun N-terminal Kinase (JNK) InhibitionOptimization of a 2,4-diaminopyrimidine series resulted in cell-potent compounds with favorable in vivo profiles. rsc.org
2,4-Diaminopyrimidine c-Met Kinase InhibitionSAR studies on 2,4-diaminopyrimidines led to potent c-Met inhibitors with modulated kinase selectivity. nih.gov

This table is based on data from the text and is for illustrative purposes.

Stereochemical Considerations in Activity Modulation

The introduction of chiral centers into drug molecules can have a profound impact on their biological activity and selectivity. The differential spatial arrangement of substituents in enantiomers (non-superimposable mirror images) can lead to distinct interactions with chiral biological macromolecules like enzymes and receptors.

Influence of Chiral Centers on Biological Activity and Selectivity (e.g., R vs. S isomer)

While specific studies detailing the separation and differential biological evaluation of the R and S enantiomers of this compound derivatives are not readily found in the public domain, the principle of stereospecificity is a cornerstone of pharmacology. The spatial orientation of functional groups on a chiral molecule determines its ability to fit into a specific binding pocket and engage in the necessary interactions for a biological effect.

A classic example illustrating this principle is the antibacterial agent ofloxacin. The (S)-enantiomer is reported to be 8 to 128 times more active against a range of bacteria than its (R)-enantiomer. This difference in potency is attributed to a more favorable interaction of the (S)-isomer with its target enzyme, DNA gyrase.

In the context of quinazoline derivatives, a study on the stereoselective synthesis of chiral 3H-quinazoline-4-ones has been reported, underscoring the feasibility of preparing enantiomerically pure compounds within this chemical class. Although this study did not report on the differential biological activities of the synthesized enantiomers, it lays the groundwork for such investigations.

The significance of stereochemistry extends beyond potency to selectivity. For a hypothetical chiral derivative of this compound, the R and S isomers could exhibit different selectivity profiles against a panel of kinases. One enantiomer might be a potent and selective inhibitor of a primary target, while the other could be less active or inhibit off-target kinases, potentially leading to undesirable side effects. Therefore, the development of stereoselective syntheses and the subsequent evaluation of individual enantiomers are crucial steps in the optimization of chiral drug candidates.

Table 2: Illustrative Examples of Stereochemical Influence on Biological Activity

Compound ClassEnantiomersBiological TargetObservation
Ofloxacin (antibacterial)(S)-enantiomer vs. (R)-enantiomerDNA gyraseThe (S)-enantiomer is significantly more potent than the (R)-enantiomer.
Chiral 3H-Quinazolin-4-onesR vs. S (Hypothetical)e.g., KinaseA stereoselective synthesis has been developed, enabling the potential for separate biological evaluation of enantiomers.

This table is based on data from the text and is for illustrative purposes.

Mechanistic Investigations and Molecular Target Identification of 2,4 Diaminoquinazoline 5 Carbonitrile Analogs

Enzyme Inhibition Profiles

Dihydrofolate Reductase (DHFR) Inhibition

A significant area of investigation for 2,4-diaminoquinazoline analogs has been their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and amino acids. wikipedia.org As antifolate agents, these compounds disrupt the folate metabolic pathway, which is crucial for cell proliferation. wikipedia.orgsemanticscholar.org

The quest for selective inhibitors of pathogen DHFR over the human counterpart has driven much of the research in this area. Analogs of 2,4-diaminoquinazoline have demonstrated inhibitory activity against DHFR from various pathogenic organisms.

Pneumocystis carinii and Toxoplasma gondii : N9-substituted 2,4-diaminoquinazolines have been synthesized and evaluated as inhibitors of DHFR from Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR). nih.govacs.org Notably, the N9-ethyl substituted compound 8 exhibited high potency with IC50 values of 9.9 nM and 3.7 nM against pcDHFR and tgDHFR, respectively. nih.govacs.org This was a significant increase in potency compared to the N9-methyl analog. nih.govacs.org However, lipophilic 5-substituted analogues of 2,4-diaminoquinazoline showed weaker binding to P. carinii and T. gondii DHFR compared to the rat liver enzyme. nih.gov Research has also explored 2,4-diaminopteridines as potent and selective inhibitors of P. carinii and T. gondii DHFR. documentsdelivered.com

Trypanosoma brucei brucei : The bifunctional DHFR-TS from Trypanosoma brucei is a validated drug target. plos.org While specific data on 2,4-diaminoquinazoline-5-carbonitrile analogs is limited in the provided context, the broader class of 2,4-diaminoquinazolines has been evaluated as inhibitors of trypanosomal DHFR. nih.gov These compounds have shown potent activity against Trypanosoma brucei rhodesiense. nih.gov

Enterocytozoon hepatopenaei : DHFR has been identified as a potential druggable target in this shrimp pathogen. nih.gov While direct inhibitory data for this compound analogs against E. hepatopenaei DHFR is not detailed, the established role of this compound class as DHFR inhibitors suggests potential applicability.

Inhibition of Pathogen-Specific Dihydrofolate Reductase (DHFR) by 2,4-Diaminoquinazoline Analogs
CompoundPathogenEnzymeIC50 (nM)
Compound 8 (N9-C2H5 substituted)Pneumocystis cariniipcDHFR9.9
Compound 8 (N9-C2H5 substituted)Toxoplasma gondiitgDHFR3.7

The primary mechanism of antifolate activity for 2,4-diaminoquinazoline analogs is the competitive inhibition of DHFR. nih.gov By binding to the active site of the enzyme, these compounds prevent the reduction of dihydrofolate to tetrahydrofolate, a critical step in the folate pathway. mdpi.commdpi.com This disruption leads to a deficiency in essential precursors for DNA, RNA, and protein synthesis, ultimately inhibiting cell growth and proliferation. nih.govmdpi.com The inhibitory activities of these compounds against the growth of intact bacterial cells have been shown to parallel their inhibition of the isolated bacterial enzymes, confirming that their antifolate action is responsible for their antibacterial effects. nih.gov

Decapping Scavenger Enzyme DcpS Inhibition

Analogs of 2,4-diaminoquinazoline, particularly C-5 substituted derivatives, have been identified as potent inhibitors of the mRNA decapping scavenger enzyme (DcpS). nih.govresearchgate.net DcpS plays a role in the final stages of mRNA decay by hydrolyzing the residual cap structure. patsnap.com Inhibition of DcpS can modulate mRNA turnover and gene expression. patsnap.com The compound RG3039 , a C-5 substituted 2,4-diaminoquinazoline, is a potent DcpS inhibitor. nih.govresearchgate.net To probe the effects of DcpS inhibition, researchers have synthesized 7-methyl analogs of potent DcpS inhibitors, which were found to be over a thousand-fold less active, confirming the specificity of the parent compounds. researchgate.netplos.org

Inhibition of Decapping Scavenger Enzyme (DcpS) by 2,4-Diaminoquinazoline Analogs
CompoundDcpS Inhibition (IC50)
RG3039Potent Inhibitor
PF-06738066Active
PF-06802336 (7-methyl analog of RG3039)>1000-fold less active
PF-0683234 (7-methyl analog of PF-06738066)>1000-fold less active

Phosphodiesterase 5 (PDE5) Inhibition

A series of N²,N⁴-diaminoquinazoline analogs have been designed and evaluated as inhibitors of phosphodiesterase 5 (PDE5). nih.gov PDE5 is an enzyme that regulates cGMP levels, playing a key role in smooth muscle relaxation and vasodilation. nih.govpharmaceutical-journal.com One of the most active compounds identified, compound 15 , demonstrated a PDE5 inhibitory IC50 of 0.072 µM and exhibited 4.6-fold selectivity over PDE6. nih.gov Molecular docking studies have helped to determine the binding mode of this series of compounds, which is consistent with the observed structure-activity relationship. nih.gov

Inhibition of Phosphodiesterase 5 (PDE5) by N²,N⁴-Diaminoquinazoline Analogs
CompoundPDE5 IC50 (µM)Selectivity (PDE5 vs PDE6)
Compound 150.072 ± 0.0084.6-fold

Tubulin Polymerization Inhibition

Certain 2,4-diaminoquinazoline derivatives have been identified as inhibitors of tubulin polymerization. umich.edunih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drug development. nih.gov A study focused on a set of nine 2,4-diaminoquinazoline derivatives designed to occupy the nocodazole (B1683961) and colchicine (B1669291) binding sites in β-tubulin. umich.edunih.gov The results demonstrated that compounds 4e and 4i exert their antiproliferative activity by inhibiting tubulin polymerization. umich.edunih.gov This was supported by immunofluorescence, western blotting, and tubulin polymerization assays. umich.edunih.gov This was the first report of non-N-substituted 2,4-diaminoquinazoline derivatives with the ability to inhibit tubulin polymerization. nih.gov

Inhibition of Tubulin Polymerization by 2,4-Diaminoquinazoline Derivatives
CompoundActivity
Compound 4eInhibits tubulin polymerization
Compound 4iInhibits tubulin polymerization

Trypanothione Reductase (TR) Inhibition

Trypanothione reductase (TR) is a critical enzyme in the redox metabolism of trypanosomatid parasites, making it an attractive target for the development of new anti-parasitic drugs. frontiersin.orgmdpi.com While the 2,4-diaminoquinazoline scaffold has been investigated for its potential against these parasites, research has primarily focused on its role as an inhibitor of dihydrofolate reductase. nih.gov Studies have shown that a series of 2,4-diaminoquinazolines are potent and selective inhibitors of leishmanial and trypanosomal dihydrofolate reductase. nih.gov

Investigations into the direct inhibition of Trypanothione Reductase by compounds with a 2,4-diaminoquinazoline core are not extensively documented in the reviewed literature. However, a novel series of inhibitors based on a 3,4-dihydroquinazoline scaffold have been identified and developed as Trypanosoma brucei Trypanothione Reductase inhibitors.

Other Enzyme Systems (e.g., Tyrosine Kinase, Methionine Aminopeptidase 2, p38 Mitogen-Activated Protein Kinase (MAPK))

The inhibitory activity of this compound analogs against specific enzyme systems such as Tyrosine Kinase, Methionine Aminopeptidase 2, and p38 Mitogen-Activated Protein Kinase (MAPK) is an area of ongoing research. While the broader quinazoline (B50416) chemical class has been extensively studied as a source of kinase inhibitors, specific data on the 5-carbonitrile substituted 2,4-diaminoquinazoline series is limited in the public domain.

Tyrosine Kinase: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors, with several approved anticancer drugs featuring this core structure. mdpi.comnih.gov These compounds typically function by competing with ATP for binding to the kinase domain of receptors like EGFR. researchgate.net Research on novel anilinoquinazoline derivatives has demonstrated their ability to inhibit both receptor and non-receptor tyrosine kinases. nih.gov However, specific inhibitory data for this compound analogs is not detailed in the available literature.

Methionine Aminopeptidase 2 (MetAP2): MetAP2 is an enzyme that plays a role in angiogenesis, and its inhibition has been explored as a therapeutic strategy for cancer and obesity. dovepress.comnih.gov While various small molecule inhibitors of MetAP2 have been identified, there is no specific mention in the reviewed literature of this compound analogs being evaluated for this target.

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in cellular responses to stress and inflammation, and its inhibition is being investigated for various diseases. nih.govnih.gov A crystallographic study has revealed the binding mode of a methylsulfanylaniline-6,7-dimethoxyquinazoline to p38 kinase, highlighting the interaction of the 4-anilinoquinazoline moiety within the ATP-binding site. mdpi.com However, data specifically pertaining to the inhibition of p38 MAPK by this compound analogs is not available in the provided search results.

Receptor and Protein Interaction Studies

Heat Shock Protein 90 (Hsp90) Inhibition and Client Protein Modulation (e.g., Her2)

Novel 2,4-diaminoquinazoline derivatives have been designed and evaluated as inhibitors of Heat Shock Protein 90 (Hsp90). These compounds have demonstrated significant anti-proliferative activities against a range of cancer cell lines. The mechanism of action for these derivatives involves the inhibition of Hsp90, a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for tumor cell growth and survival.

A key client protein of Hsp90 is Her2 (Human Epidermal Growth Factor Receptor 2), which is overexpressed in certain types of cancer. Inhibition of Hsp90 leads to the degradation of its client proteins, including Her2. Selected 2,4-diaminoquinazoline compounds have been shown to significantly reduce the expression levels of the Her2 protein, confirming their Hsp90 inhibitory activity. For instance, compound 6b was identified as a potent inhibitor that not only decreased Her2 protein expression but also induced the expression of Hsp70, a marker of Hsp90 inhibition.

CompoundEffect on Her2 Protein ExpressionEffect on Hsp70 Protein Expression
Selected 2,4-diaminoquinazoline derivativesSignificant reductionNot specified
Compound 6bSignificant reductionSignificant induction

Toll-like Receptor (TLR7 and TLR8) Agonism and Selectivity

A novel series of 2,4-diaminoquinazolines has been identified as potent dual agonists of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). These receptors are involved in the innate immune response, and their activation can lead to antiviral and antitumor effects.

The stereochemistry of the amino alcohol substituent on the quinazoline core was found to be a critical determinant of selectivity between TLR7 and TLR8. Specifically, the (R)-isomer resulted in selective agonism of TLR8, while optimization towards a dual agonist led to the identification of (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol 31 as a potent analog. This compound demonstrated cytokine production consistent with TLR7/8 activation in both mice and cynomolgus monkeys. Further optimization of this series towards TLR7 selectivity afforded another potent agonist, compound 48 , which was shown to be an orally available inducer of endogenous interferon-alpha (IFN-α) in mice.

Compound Series/StereochemistryTLR Activity ProfileKey Findings
Novel 2,4-diaminoquinazolinesDual TLR7 and TLR8 agonistsIdentified as potent immune modulators.
(R)-isomer of amino alcohol substituentSelective TLR8 agonismStereochemistry dictates receptor selectivity.
(S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol (31 )Potent dual TLR7/8 agonistDemonstrated in vivo cytokine production.
Compound 48 Selective TLR7 agonistOrally available IFN-α inducer in mice.

Cellular Pathway Modulation

Protection against Endoplasmic Reticulum (ER) Stress-Induced Dysfunction

Analogs of 2,4-diaminoquinazoline have been identified as a novel class of agents that offer significant protection to pancreatic β-cells against dysfunction and death induced by endoplasmic reticulum (ER) stress. nih.govmums.ac.ir The ER is a critical organelle for protein synthesis and folding, and its disruption leads to a state known as ER stress, which is a major contributor to β-cell failure in both type 1 and type 2 diabetes. nih.gov

Through structure-activity relationship (SAR) optimization, specific 2,4-diaminoquinazoline compounds have demonstrated marked efficacy in protecting these insulin-producing cells. One notable analog, compound 9c, was found to protect β-cells from ER stress-induced death with a high maximum rescue activity and significant potency. nih.govnih.gov This protective effect is crucial as it helps restore critical cellular functions. For instance, the compound was shown to reinstate the glucose-stimulated insulin secretion (GSIS) response in primary human islet β-cells that had been impaired by ER stress. nih.govnih.gov

The underlying mechanism of this protection involves the alleviation of ER stress through the downregulation of key genes associated with the unfolded protein response (UPR) and apoptosis. nih.govnih.gov By suppressing the induction of these genes, the compound effectively mitigates the cellular stress signals that would otherwise lead to programmed cell death, thereby preserving β-cell mass and function.

Table 1: Protective Effects of 2,4-Diaminoquinazoline Analog (Compound 9c) on Pancreatic β-Cells

Parameter Observation Reference
Cell Type Pancreatic β-cells; Primary human islet β-cells nih.gov
Stressor Endoplasmic Reticulum (ER) Stress nih.gov
Protective Activity Markedly protects against ER stress-induced dysfunction and death nih.govnih.gov
Maximum Rescue 80% nih.gov
Potency (EC₅₀) 0.56 μM nih.govnih.gov
Functional Restoration Restores impaired glucose-stimulated insulin secretion (GSIS) nih.gov
Molecular Mechanism Alleviates ER stress by suppressing key genes of the unfolded protein response (UPR) and apoptosis nih.govnih.gov

Anti-Angiogenic Mechanisms (e.g., Modulation of BFGF, VEGF, and IL-8 expression)

The anti-angiogenic properties of quinazoline derivatives have been demonstrated, primarily through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a key regulator of tumor neovascularization. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for solid tumor growth and metastasis. nih.gov

Certain 2,4-disubstituted quinazoline derivatives show potent anti-angiogenic activity by directly targeting the VEGF receptor-2 (VEGFR2). nih.govnih.gov One such derivative, compound 11d, was found to have a potent inhibitory effect on VEGFR2. mums.ac.irnih.gov The mechanism involves the downregulation of VEGFR2 phosphorylation, which in turn blocks the downstream Akt/mTOR/p70s6k signaling pathway. nih.govnih.gov Furthermore, these compounds have been shown to significantly inhibit the mRNA expression levels of VEGF and VEGFR2 in human umbilical vein endothelial cells (HUVECs). nih.gov This dual action of inhibiting the receptor and reducing the expression of both the ligand (VEGF) and the receptor (VEGFR2) makes this class of compounds effective antagonists of VEGF-stimulated angiogenesis. nih.gov

While the outline specifies the modulation of Basic Fibroblast Growth Factor (BFGF) and Interleukin-8 (IL-8), the reviewed scientific literature primarily details the mechanistic action of 2,4-diaminoquinazoline analogs on the VEGF pathway. The direct modulatory effects of these specific compounds on BFGF and IL-8 expression are not extensively documented in the available research.

Table 2: Anti-Angiogenic Activity of a Quinazoline Derivative (Compound 11d)

Parameter Observation Reference
Primary Target Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) nih.govnih.gov
Inhibitory Potency (IC₅₀) 5.49 μM against VEGFR2 mums.ac.ir
Mechanism of Action Inhibition of VEGFR2 phosphorylation nih.gov
Signaling Pathway Blocked Downregulation of the VEGFR2-mediated Akt/mTOR/p70s6k pathway nih.govnih.gov
Effect on Gene Expression Significant inhibition of VEGF and VEGFR2 mRNA levels in HUVECs nih.gov
Overall Outcome Effective antagonist of VEGF-stimulated angiogenesis nih.gov

Antibacterial Action Mechanisms (e.g., against Mycobacterium tuberculosis via putative dioxygenase Rv3161c)

The 2,4-diaminoquinazoline series of compounds has demonstrated good potency and bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), the bacterium responsible for tuberculosis. nih.gov The mechanism of action is unique, involving a prodrug activation strategy within the bacterium. nih.gov

Research has identified that resistance to diaminoquinazolines in M. tuberculosis is associated with mutations in the gene Rv3161c, which codes for a putative dioxygenase. nih.gov This finding suggested that Rv3161c is not the ultimate intracellular target of the drug, but rather an enzyme responsible for its activation. nih.gov

Metabolite analysis confirmed this hypothesis. nih.gov When wild-type M. tuberculosis was exposed to a diaminoquinazoline compound, a monohydroxylated metabolite of the compound was identified in intracellular extracts. nih.gov Conversely, in a mutant strain lacking functional Rv3161c, the parental compound was found unmetabolized. nih.gov This supports a mechanism where the Rv3161c dioxygenase metabolizes, and thereby activates, the 2,4-diaminoquinazoline prodrug into its active, bactericidal form. nih.gov

**Table 3: Antibacterial Mechanism of 2,4-Diaminoquinazolines against *M. tuberculosis***

Parameter Finding Reference
Target Organism Mycobacterium tuberculosis nih.gov
Activity Good potency and bactericidal activity nih.gov
Activation Enzyme Putative dioxygenase Rv3161c nih.gov
Mechanism Type Prodrug activation nih.gov
Metabolic Action Rv3161c metabolizes the parent compound into a monohydroxylated, active form nih.gov
Resistance Mechanism Mutations in the Rv3161c gene prevent activation of the compound nih.gov

Computational and Theoretical Studies of 2,4 Diaminoquinazoline 5 Carbonitrile

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of the 2,4-diaminoquinazoline scaffold.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinazoline (B50416) derivatives, DFT calculations are applied to optimize molecular geometries, determine stability, and analyze spectroscopic properties. nih.gov These calculations can predict bond lengths and angles, which often show good agreement with experimental values derived from techniques like X-ray crystallography. nih.gov

A key application of DFT in this context is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. researchgate.net For instance, a smaller energy gap suggests higher reactivity. researchgate.net DFT studies on related quinazoline structures have been used to confirm that charge transfer occurs within the molecule, a critical aspect of its reactivity and interaction capabilities. nih.gov

Molecular Electrostatic Potential (ESP) or Electrostatic Potential (ESP) mapping is a valuable computational tool for understanding molecular interactions. rsc.orgresearchgate.net Calculated using DFT, an ESP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net

These maps are critical for predicting how a molecule will interact with other molecules, such as biological receptors or enzymes. rsc.org The ESP analysis helps in identifying the regions of the molecule likely to be involved in electrophilic or nucleophilic attacks and in forming intermolecular interactions like hydrogen bonds. researchgate.net For drug design, understanding the ESP of a ligand like a 2,4-diaminoquinazoline derivative is essential for predicting its orientation and interactions within a protein's binding site. rsc.org The distribution of charge and potential around the molecule guides the rational design of derivatives with improved binding affinity and selectivity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking studies on 2,4-diaminoquinazoline derivatives have revealed their ability to form various non-covalent interactions within the active sites of target proteins. Hydrogen bonds are consistently identified as key interactions. For example, docking studies of 2,4-diaminoquinazoline analogs with Plasmodium falciparum dihydrofolate reductase showed that the compounds could form hydrogen bonds with key amino acid residues such as Asp54, Ile14, and Leu/Ile164. researchgate.net Similarly, derivatives have been shown to form hydrogen bonds with residues like Asn46 in DNA gyrase and Met769 in the EGFR-TK enzyme. researchgate.netresearchgate.net The introduction of specific functional groups, such as an arylamino moiety at the C2 position, can significantly enhance the hydrogen bonding capability of the quinazoline scaffold. semanticscholar.org

A primary goal of molecular docking is to predict the most likely binding mode and conformation of a ligand within a target's active site. researchgate.net For 2,4-diaminoquinazoline analogs targeting the P. falciparum dihydrofolate reductase enzyme, docking studies successfully reproduced the experimental conformation of a known bound ligand, demonstrating the accuracy of the docking procedures. researchgate.net These studies indicated that the derivatives' side chains tend to orient themselves within the hydrophobic pockets of the active site. researchgate.net

In another example, computational studies on a 2,4-diaminoquinazoline derivative targeting β-tubulin aimed to determine the most probable binding pose within the nocodazole (B1683961) (NZ) and colchicine (B1669291) (COL) binding sites. Such predictions are vital for structure-based drug design, as they provide a structural basis for optimizing the ligand to improve its potency and selectivity for the target protein. rsc.org

Table 1: Summary of Molecular Docking Studies on 2,4-Diaminoquinazoline Derivatives
Target ProteinKey Interacting ResiduesInteraction TypesDocking ProgramReference
P. falciparum Dihydrofolate ReductaseAsp54, Ile14, Leu/Ile164Hydrogen Bonding, HydrophobicGlide, FlexX, GOLD researchgate.net
Caspase-9Arg217, Trp216, Asp218Hydrogen Bonding, HydrophobicGlide
β-tubulin (NZ/COL site)Not specifiedNot specifiedNot specified
PAK4Not specifiedNot specifiedNot specified rsc.org
EGFR-Tyrosine KinaseMet769Hydrogen BondingAutoDock Vina researchgate.netresearchgate.net
DNA GyraseAsn46, Asp73, Arg136Hydrogen BondingNot specified researchgate.net

Molecular Dynamics Simulations for Ligand-Target Systems

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose and to refine the understanding of the interactions between the ligand and its target. researchgate.net

The process typically involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms to model their motion over a set period, often in the nanosecond range. researchgate.net

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This is calculated to monitor the conformational stability of the protein and the ligand over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, such as individual amino acid residues. High fluctuation in the binding site could indicate instability, while stable residues may be crucial for binding.

For quinazoline-2,4,6-triamine derivatives targeting the EGFR-TK enzyme, MD simulations were run for 100 nanoseconds to confirm the stability of the docking results and to analyze the interactions in detail. researchgate.net Such simulations confirmed that key hydrogen bonds, like the one with the Met769 residue, were maintained throughout the simulation, providing strong evidence for the proposed binding mode. researchgate.net

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations of Ligand-Target Systems
ParameterDescription/Typical ValueReference
SoftwareDesmond (Schrödinger), AutoDock researchgate.net
Force FieldOPLS3, MM+ researchgate.net
EnsembleNVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) researchgate.net
Simulation Time100 ns researchgate.net
Temperature300 K researchgate.net
Pressure1 atm researchgate.net
Solvent ModelTIP3P water molecules

Predictive Modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

Specific predictive modeling for the ADMET profile of 2,4-diaminoquinazoline-5-carbonitrile has not been reported in the available scientific literature.

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's likely behavior in the body. nih.gov Various computational models, including machine learning and quantitative structure-activity relationship (QSAR) models, are used to predict properties such as:

Aqueous solubility

Blood-brain barrier penetration

Plasma protein binding

Metabolic stability

Potential for toxicity

While ADMET profiles have been computationally predicted for various bioactive 2,4-diaminoquinazoline derivatives, there is no available data from such studies for this compound.

Advanced Methodologies in Academic Research on 2,4 Diaminoquinazoline 5 Carbonitrile

Spectroscopic and Diffraction Techniques for Structural Elucidation and Characterization

The precise determination of the chemical structure and purity of 2,4-diaminoquinazoline-5-carbonitrile is a prerequisite for any meaningful biological evaluation. A combination of spectroscopic and diffraction methods is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon framework of the molecule.

In a typical ¹H NMR spectrum of a 2,4-diaminoquinazoline derivative, distinct signals would be expected for the protons of the amino groups and the aromatic protons on the quinazoline (B50416) ring system. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling patterns (e.g., singlets, doublets, triplets) would help to confirm the substitution pattern of the quinazoline core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-NH₂Varies-
C4-NH₂Varies-
C5-CN-~117
Aromatic CH7.0 - 8.5110 - 150
Quaternary C-110 - 160

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula (C₉H₇N₅). The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the compound. Fragmentation patterns observed in the mass spectrum could also provide valuable information about the structural components of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino groups (typically in the region of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching vibrations of the quinazoline ring system (in the 1500-1650 cm⁻¹ region).

Table 2: Expected Infrared Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amino groups)3300 - 3500
C≡N Stretch (Nitrile)2220 - 2260
C=N and C=C Stretch (Quinazoline ring)1500 - 1650

In Vitro Biological Assay Development and Screening

Once the structure and purity of this compound are confirmed, its biological activity can be investigated using a variety of in vitro assays. Many 2,4-diaminoquinazoline derivatives have been evaluated for their potential as anticancer and antiviral agents nih.gov.

Cell-Based Viability and Proliferation Assays (e.g., CellTiter-Glo, MTT assay)

Cell-based viability and proliferation assays are fundamental in drug discovery to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

The CellTiter-Glo® Luminescent Cell Viability Assay is another widely used method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay involves adding a single reagent directly to cultured cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP. This assay is known for its high sensitivity and is suitable for high-throughput screening.

Table 3: Comparison of CellTiter-Glo and MTT Assays

FeatureCellTiter-Glo® AssayMTT Assay
Principle Measures ATP levels in viable cellsMeasures mitochondrial reductase activity
Detection LuminescenceColorimetric (Absorbance)
Sensitivity HighModerate
Procedure Single reagent additionMultiple steps including solubilization
Throughput High-throughput compatibleCan be adapted for high-throughput

While specific data for this compound in these assays are not available in the reviewed literature, studies on other 2,4-diaminoquinazoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, with IC₅₀ values often in the micromolar range semanticscholar.org. The evaluation of this compound using these assays would be a critical step in determining its potential as a therapeutic agent.

Transcriptomic and Proteomic Analyses (e.g., RNA-Seq, SMN protein expression)

Transcriptomic and proteomic approaches provide a broad view of the cellular response to treatment with 2,4-diaminoquinazoline derivatives, revealing changes in gene expression and protein levels that underpin the compound's biological effects.

SMN Protein Expression Analysis

A primary focus of research into C5-substituted 2,4-diaminoquinazolines has been their effect on the expression of the Survival Motor Neuron (SMN) protein. nih.govnih.gov Low levels of SMN protein cause Spinal Muscular Atrophy (SMA), a severe neurodegenerative disease. nih.gov Proteomic studies, utilizing techniques like densitometric analysis of western blots, have demonstrated that these compounds can effectively increase SMN protein levels. For example, oral administration of the derivative D156844 to a mouse model of SMA resulted in an approximate 1.7-fold increase in SMN protein expression in spinal cord extracts. nih.gov This compound was also shown to elevate SMN protein levels in fibroblast cultures from SMA patients. nih.gov These findings highlight the utility of proteomics in quantifying the direct therapeutic effect of these compounds on their target protein.

Transcriptomic Analysis using RNA-Seq

RNA sequencing (RNA-Seq) has been employed to understand the broader effects of DcpS inhibition by 2,4-diaminoquinazoline derivatives on the cellular transcriptome. In one study, neuroblastoma cells were treated with the DcpS inhibitor RG3039, and the resulting changes in gene expression were analyzed. plos.org This type of analysis can identify which gene transcripts are sensitive to DcpS inhibition and distinguish these from other potential off-target effects of the compounds. plos.org Furthermore, transcriptome sequencing has been applied to patient-derived organoids to identify molecular signatures that correlate with sensitivity or resistance to 2,4-diaminoquinazoline treatment, revealing that pathways such as Wnt/β-catenin signaling may be involved. nih.gov This method allows for a comprehensive assessment of the changes in gene expression profiles, helping to elucidate the compound's full mechanism of action and identify potential biomarkers for treatment response. plos.orgnih.gov

Genetic and Genomic Approaches for Target Validation

Genetic and genomic strategies are crucial for validating the molecular targets of drug candidates and understanding potential mechanisms of resistance.

Gene Mutation and Sequencing Analysis for Resistance Mechanisms

The development of resistance is a common challenge in therapeutics. While the potential for resistance to 2,4-diaminoquinazoline derivatives exists, specific studies detailing resistance mechanisms through gene mutation and sequencing analysis for this compound class are not widely reported in the available literature. In related fields, sequencing the target gene in resistant organisms is a common approach. For example, in the context of antifolates that target DHFR, mutations in the DHFR gene are a known mechanism of resistance in pathogens like P. falciparum. nih.gov Such analyses would typically involve sequencing the target gene (e.g., DcpS) in cells or organisms that have developed resistance to the compound to identify mutations that may prevent drug binding or alter enzyme function.

Gene Knockdown and Knockout Studies (e.g., using CRISPR/Cas9 or RNAi)

Gene silencing techniques like RNA interference (RNAi) and CRISPR/Cas9-mediated knockout are powerful tools for validating that a compound's therapeutic effect is mediated through its intended target. By specifically reducing or eliminating the expression of the target protein, researchers can determine if this mimics the effect of the drug.

This approach has been instrumental in validating DcpS as a therapeutic target for diseases like Acute Myeloid Leukemia (AML). nih.gov Genome-wide CRISPR-Cas9 knockout screens first identified DcpS as an essential gene for the survival of AML cells. nih.gov Subsequently, studies using short hairpin RNA (shRNA) to silence, or "knock down," the DcpS gene confirmed these findings. The shRNA-mediated knockdown of DcpS was shown to be antiproliferative in AML cells, mirroring the antileukemic activity of the DcpS inhibitor RG3039. nih.gov This corroborates that the therapeutic benefit of the 2,4-diaminoquinazoline compound is a direct result of its inhibition of DcpS. nih.gov Similarly, shRNA lentiviral vectors have been used to create stable DcpS knockdown cell lines to study which gene transcript changes are a direct consequence of DcpS loss, further validating the on-target effects of these inhibitors. plos.org

Future Directions and Research Perspectives for 2,4 Diaminoquinazoline 5 Carbonitrile

Elucidation of Undefined Mechanistic Pathways and Secondary Target Engagements

While the anticancer properties of 2,4-diaminoquinazoline derivatives are well-documented, a complete understanding of their mechanisms of action is still evolving. A primary pathway for some derivatives involves the disruption of microtubule dynamics by inhibiting tubulin polymerization. nih.gov These compounds can occupy the colchicine (B1669291) (COL) and nocodazole (B1683961) (NZ) binding sites on β-tubulin, leading to cell cycle arrest and apoptosis. nih.gov

Beyond this primary mechanism, research has identified several secondary targets, suggesting a multi-targeted approach that could be beneficial in overcoming drug resistance. Key secondary engagements include:

p21-Activated Kinase 4 (PAK4): Certain 2,4-diaminoquinazoline derivatives have been developed as potent PAK4 inhibitors. nih.gov By regulating the PAK4-LIMK1 signaling pathway, these compounds can inhibit cancer cell migration and invasion. nih.gov

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a well-established pharmacophore for EGFR inhibition, and some 2,4-diamino derivatives have shown the ability to target this receptor, which is crucial in many cancer types. mdpi.comorientjchem.org

DNA Binding: Some 2-anilino-4-alkylaminoquinazoline derivatives have demonstrated an affinity for binding with DNA, suggesting a mechanism that interferes with DNA replication and transcription in cancer cells. mdpi.comspringernature.com

Future research will likely focus on delineating which of these pathways is dominant for specific derivatives and exploring the synergistic effects of engaging multiple targets.

Exploration of Novel Therapeutic Applications Beyond Current Indications

The structural versatility of the 2,4-diaminoquinazoline core has prompted investigations into a wide array of therapeutic areas beyond oncology. mdpi.comnih.gov This exploration could lead to the repurposing of existing compounds or the development of new derivatives for various diseases.

Therapeutic AreaTarget/ActivitySpecific Examples of Viruses/Organisms
Antiviral Inhibition of viral replicationChikungunya virus (CHIKV), Ross River virus (RRV), Dengue virus (DENV), Influenza, Hepatitis C virus (HCV), Japanese Encephalitis virus (JEV) fiveable.mecurrentscience.infonih.gov
Antiparasitic Inhibition of dihydrofolate reductasePlasmodium falciparum (Malaria)
Immunomodulatory Toll-Like Receptor 8 (TLR8) agonismPotential for treating viral infections and allergies
Antibacterial Broad-spectrum activityVarious bacterial strains nih.gov
Anti-inflammatory General anti-inflammatory propertiesNot specified mdpi.com
Anticonvulsant Central nervous system activityNot specified mdpi.com

Significant promise has been shown in the development of broad-spectrum antiviral agents. fiveable.me For instance, the derivative 6-fluoro-quinazoline-2,4-diamine (DCR 137) was identified as a potent inhibitor of both Chikungunya and Ross River viruses. fiveable.me Other derivatives have demonstrated potent activity against the Dengue virus, suggesting that a single quinazoline-based drug could be effective against multiple medically important arboviruses. fiveable.menih.gov

Refinement and Validation of Predictive Computational Models for Enhanced Drug Design

Computational tools are becoming indispensable for accelerating the drug discovery process for 2,4-diaminoquinazoline derivatives. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are crucial for understanding how these molecules interact with their biological targets at an atomic level. nih.gov

For example, docking studies have been used to:

Predict the binding poses of derivatives in the NZ and COL sites of β-tubulin. nih.gov

Elucidate the binding modes of PAK4 inhibitors, providing a structural basis for further guided design. nih.gov

Analyze molecular interactions in the binding site of EGFR to develop compounds that can overcome resistance. orientjchem.org

These in silico methods allow researchers to screen virtual libraries of compounds, prioritize synthesis, and rationally design molecules with improved potency and selectivity, thereby reducing the time and cost of development.

Development of Enhanced and Greener Synthetic Strategies for Scalability and Efficiency

The synthesis of 2,4-diaminoquinazoline derivatives is an active area of research, with a focus on developing methods that are not only efficient but also environmentally sustainable. A variety of synthetic routes have been established, each with its own advantages.

Synthetic StrategyStarting MaterialsKey Features
Copper-Catalyzed Cyclization Substituted 2-bromobenzonitriles and guanidineEconomical, practical, and uses readily available materials. nih.gov
Microwave-Assisted Synthesis 5-amino-2-fluorobenzonitrile derivativesUtilizes microwave irradiation to accelerate the reaction. nih.gov
Regioselective Nucleophilic Aromatic Substitution (SNAr) 2,4-dichloroquinazoline precursorsAllows for selective substitution at the C4 position.
Magnetic Nano-catalyst Synthesis Ammonium acetate, 2-amino-5-chlorobenzophenone, and various aldehydesA "green" approach that is performed under solvent-free conditions and allows for easy catalyst recovery and recycling.

Future efforts will likely concentrate on optimizing these methods for large-scale production and further incorporating the principles of green chemistry, such as using benign solvents and recyclable catalysts. mdpi.com

Addressing Challenges in Specificity and Selectivity towards Biological Targets

A significant challenge in the development of 2,4-diaminoquinazoline-based therapeutics is ensuring they act specifically on their intended targets to minimize off-target effects and toxicity. Improving selectivity is a key focus of ongoing research.

One promising strategy involves exploiting subtle differences between target isoforms. For example, the nocodazole (NZ) binding site on β-tubulin varies in sequence between different tubulin isoforms. By designing molecules that selectively bind to the isoforms prevalent in cancer cells over those in healthy tissues like blood cells, it may be possible to reduce side effects such as hematotoxicity. nih.gov

Another approach is the refinement of the core chemical structure. By modifying the quinazoline scaffold and its substituents, researchers can fine-tune the molecule's binding affinity for its primary target while reducing its interaction with other proteins. This "core refinement" strategy has been successfully used to develop potent and selective PAK4 inhibitors from less specific parent compounds. nih.gov

Integration of Multi-Omics Data for a Comprehensive Understanding of Biological Effects

A systems biology approach, integrating various "omics" data, represents the next frontier in understanding the full biological impact of 2,4-Diaminoquinazoline-5-carbonitrile and its derivatives. While specific multi-omics studies on this compound are not yet widely published, this approach holds immense potential.

By combining data from:

Genomics: To identify genetic factors that may influence a patient's response to the drug.

Transcriptomics (RNA-Seq): To understand how the compound alters gene expression in both target and non-target cells.

Proteomics: To measure changes in protein levels and post-translational modifications, providing a direct view of the drug's impact on cellular machinery.

Metabolomics: To analyze how the drug affects metabolic pathways, which could reveal novel mechanisms of action or potential toxicities.

Integrating these datasets would provide a holistic view of the drug's mechanism of action, help identify novel biomarkers for efficacy and safety, and facilitate a more personalized approach to therapy. This comprehensive understanding is crucial for optimizing drug development and unlocking the full therapeutic potential of the 2,4-diaminoquinazoline scaffold.

Q & A

Q. What are the recommended methods for synthesizing 2,4-Diaminoquinazoline-5-carbonitrile, and how can reaction efficiency be monitored?

Synthesis typically involves cyclocondensation of substituted cyanopyrimidines with amines under reflux conditions. A two-step approach is common:

Step 1 : Formation of the quinazoline core via nucleophilic substitution using precursors like 2-amino-4-chloroquinazoline-5-carbonitrile.

Step 2 : Introduction of the second amino group via catalytic amination (e.g., Pd/C or CuI in DMF).
Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress. Infrared (IR) spectroscopy can confirm nitrile (C≡N) and amine (N-H) functional groups .

Q. How should researchers characterize the purity and structure of this compound?

Employ a multi-technique approach:

  • Elemental Analysis : Validate empirical formula (e.g., C₉H₆N₆).
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm).
    • IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~3300 cm⁻¹ (N-H).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 199.2 for C₉H₇N₆⁺) .

Q. What are the best practices for storing this compound to ensure stability?

Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to moisture and light, as hydrolysis of the nitrile group may occur. Conduct periodic stability tests via HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Address discrepancies through:

  • Dose-Response Studies : Verify activity across multiple concentrations (e.g., IC₅₀ values in cytotoxicity assays).
  • Structural Confirmation : Re-characterize ambiguous compounds using X-ray crystallography (e.g., SHELX software for refinement ).
  • Control Experiments : Rule out assay interference (e.g., solvent effects on enzyme inhibition).

Q. What experimental design strategies optimize the synthesis of novel this compound analogs?

Use a Design of Experiments (DoE) approach:

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts.
    Example: A 3² factorial design revealed that DMF at 120°C with 5 mol% CuI provided >85% yield in amination reactions .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Apply density functional theory (DFT) to:

  • Calculate Fukui indices to identify electrophilic sites (e.g., C-5 carbonitrile group).
  • Simulate transition states for amination reactions using Gaussian or ORCA software.
    Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Q. What strategies mitigate polymorphism issues during crystallization of this compound?

  • Solvent Screening : Test polar (ethanol) vs. non-polar (toluene) solvents.
  • Seeding : Introduce pre-formed crystals to control nucleation.
  • Temperature Gradients : Slow cooling (0.5°C/min) promotes uniform crystal growth.
    X-ray diffraction (CCDC deposition) confirms polymorph identity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.